molecular formula C25H34O8 B10853099 salvinorin B 2-methoxy-2-propyl ether

salvinorin B 2-methoxy-2-propyl ether

Cat. No.: B10853099
M. Wt: 462.5 g/mol
InChI Key: CRCQUPUJAMIWQE-AZKXBNKQSA-N
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Description

Salvinorin B 2-methoxy-2-propyl ether is a semi-synthetic analogue of the natural product salvinorin A. It is known for its potent activity at the kappa-opioid receptor, making it a subject of interest in scientific research. This compound has a longer duration of action compared to salvinorin A and exhibits increased affinity and potency at the kappa-opioid receptor .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salvinorin B 2-methoxy-2-propyl ether is synthesized from salvinorin B. The preparation involves the reaction of salvinorin B with 2-methoxypropene in the presence of pyridinium p-toluenesulfonate as a catalyst. The reaction is carried out in dry dichloromethane under an inert atmosphere at room temperature for approximately 35 minutes .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Salvinorin B 2-methoxy-2-propyl ether primarily undergoes substitution reactions due to the presence of the ether functional group. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as halides or alkoxides.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield alkylated derivatives, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Structure-Activity Relationship Studies: This compound serves as a model for investigating the structure-activity relationships of kappa-opioid receptor agonists. Its modifications allow researchers to explore how different substituents affect receptor binding and activity .

2. Biology:

  • Kappa-Opioid Receptor Activation: Salvinorin B 2-methoxy-2-propyl ether is utilized to study the biological effects of kappa-opioid receptor activation. This includes examining its role in pain modulation, mood regulation, and potential neuroprotective effects .

3. Medicine:

  • Therapeutic Potential: Research indicates that this compound may have applications in treating pain, addiction, and mood disorders. Its prolonged duration of action compared to salvinorin A makes it a candidate for further exploration in pain management therapies .
  • Analgesic Properties: Preliminary studies suggest that this compound exhibits analgesic effects in various animal models, indicating its potential utility in clinical settings .

Comparative Analysis with Related Compounds

CompoundKappa-Opioid Receptor AffinityDuration of ActionNotable Effects
Salvinorin AModerateShortHallucinogenic effects
This compoundHighProlongedAnalgesia, mood modulation
Salvinorin B ethoxymethyl etherModerateIntermediateSimilar to salvinorin A

This compound exhibits a higher affinity for the kappa-opioid receptor than salvinorin A, which contributes to its longer duration of action and enhanced pharmacological profile.

Case Studies and Research Findings

  • Pharmacological Studies:
    • A study demonstrated that this compound produced significant analgesic effects in rodent models, with a duration of action lasting up to two hours. These findings suggest potential applications in pain management therapies .
  • Mechanism of Action:
    • The compound acts primarily as an agonist at the kappa-opioid receptor, leading to the activation of G-protein coupled pathways that mediate various physiological responses such as analgesia and sedation .
  • Stability and Efficacy:
    • Research has indicated that alkoxy methyl ethers like this compound may exhibit greater stability in vivo compared to their acetate counterparts, which could enhance their therapeutic potential and reduce side effects associated with rapid metabolism .

Mechanism of Action

Salvinorin B 2-methoxy-2-propyl ether exerts its effects primarily through the kappa-opioid receptor. It acts as an agonist at this receptor, leading to the activation of G-protein coupled pathways. This activation results in various physiological responses, including analgesia, sedation, and modulation of mood. The compound’s increased affinity and potency at the kappa-opioid receptor contribute to its prolonged duration of action compared to salvinorin A .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ether substituent, which enhances its affinity and potency at the kappa-opioid receptor. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C25H34O8

Molecular Weight

462.5 g/mol

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-(2-methoxypropan-2-yloxy)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate

InChI

InChI=1S/C25H34O8/c1-23(2,30-6)33-17-11-16(21(27)29-5)24(3)9-7-15-22(28)32-18(14-8-10-31-13-14)12-25(15,4)20(24)19(17)26/h8,10,13,15-18,20H,7,9,11-12H2,1-6H3/t15-,16-,17-,18-,20-,24-,25-/m0/s1

InChI Key

CRCQUPUJAMIWQE-AZKXBNKQSA-N

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC(C)(C)OC)C)C4=COC=C4

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC(C)(C)OC)C)C4=COC=C4

Origin of Product

United States

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